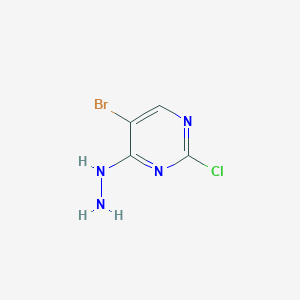

5-Bromo-2-chloro-4-hydrazinylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2-chloropyrimidin-4-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrClN4/c5-2-1-8-4(6)9-3(2)10-7/h1H,7H2,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSJZRAXFYZFSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)NN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Computational Investigations of 5 Bromo 2 Chloro 4 Hydrazinylpyrimidine

Role as a Building Block for Bioactive Molecules

5-Bromo-2-chloro-4-hydrazinylpyrimidine serves as a versatile starting material for the synthesis of a diverse range of bioactive molecules. guidechem.com The presence of multiple reactive sites allows for systematic structural modifications to explore structure-activity relationships (SAR) and optimize pharmacological properties. The bromine and chlorine atoms can be displaced through various cross-coupling reactions, while the hydrazinyl group offers a handle for introducing different pharmacophores.

Application in the Development of Kinase Inhibitors

Protein kinases are a crucial class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrimidine (B1678525) core is a common feature in many kinase inhibitors, as it can mimic the adenine (B156593) base of ATP and form key hydrogen bonding interactions within the kinase active site. nih.govmdpi.com The halogen substituents on 5-Bromo-2-chloro-4-hydrazinylpyrimidine can enhance binding affinity through halogen bonding and other interactions. acs.org The hydrazinyl group can be derivatized to introduce side chains that target specific regions of the kinase, leading to the development of potent and selective inhibitors. rsc.org

Use in the Synthesis of Other Therapeutic Agents

Beyond kinase inhibitors, the 5-Bromo-2-chloro-4-hydrazinylpyrimidine scaffold has the potential to be utilized in the synthesis of various other therapeutic agents. The pyrimidine ring is a core component of many approved drugs with diverse pharmacological activities. The unique combination of substituents on this particular pyrimidine derivative provides a platform for the discovery of novel compounds with potential applications in areas such as antiviral, antibacterial, and anti-inflammatory drug development.

Applications in Materials Science

Precursor for the Synthesis of Functional Dyes and Pigments

The hydrazinyl group of 5-Bromo-2-chloro-4-hydrazinylpyrimidine can be diazotized and coupled with various aromatic compounds to synthesize azo dyes. nih.govunb.ca Azo dyes are a major class of synthetic colorants with a wide range of applications in textiles, printing, and imaging technologies. The color and properties of the resulting dyes can be tuned by varying the coupling component, and the presence of the halogenated pyrimidine ring may impart specific properties such as enhanced lightfastness or thermal stability.

Role in the Synthesis of Advanced Organic Materials

The reactive nature of 5-Bromo-2-chloro-4-hydrazinylpyrimidine makes it a potential building block for the synthesis of more complex organic materials. Through polymerization or incorporation into larger molecular architectures, it could contribute to the development of materials with interesting optical, electronic, or thermal properties.

Research Applications and Scientific Significance of the Pyrimidine Scaffold with Halogen and Hydrazinyl Substituents

The presence of bromine and chlorine atoms in the pyrimidine scaffold is particularly relevant for the development of advanced materials with specific functionalities, such as flame retardancy. researchgate.net Halogenated compounds are known to act as effective flame retardants by interrupting the combustion cycle in the gas phase. nih.gov Pyrimidine derivatives, being nitrogen-rich, can also contribute to char formation in the condensed phase, further enhancing the flame-retardant properties. acs.org Therefore, incorporating structures like 5-Bromo-2-chloro-4-hydrazinylpyrimidine into polymer backbones or using them as additives can lead to the development of materials with improved fire safety. Research in this area explores the synthesis of novel polymers containing halogenated pyrimidine units and the evaluation of their thermal stability and flammability.

Future Research Directions and Challenges

Development of Sustainable Synthetic Pathways (Green Chemistry Principles)

The traditional synthesis of 5-Bromo-2-chloro-4-hydrazinylpyrimidine and its precursors often involves multi-step processes that may utilize hazardous reagents and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles to develop more environmentally benign and economically viable routes.

Key areas of future research in sustainable synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. nih.govpowertechjournal.comeurekaselect.com Future studies should focus on optimizing microwave-assisted protocols for the synthesis of the precursor 5-bromo-2,4-dichloropyrimidine (B17362) and its subsequent conversion to 5-Bromo-2-chloro-4-hydrazinylpyrimidine. The potential for solvent-free microwave-assisted reactions is particularly attractive from a green chemistry perspective. tandfonline.comrsc.orgresearchgate.net

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can enhance reaction rates and yields. nih.govdntb.gov.uaresearchgate.net The application of ultrasound in the synthesis of pyrimidine (B1678525) derivatives has been shown to be effective, and its use in the production of halogenated hydrazinylpyrimidines warrants further investigation. nih.govbeilstein-archives.orgresearchgate.net This technique can often be performed at lower temperatures than conventional heating, leading to energy savings.

Catalytic Approaches: The development of novel and efficient catalysts is a cornerstone of green chemistry. Research into catalytic methods for the synthesis of the pyrimidine core and the introduction of bromo, chloro, and hydrazinyl functionalities could lead to more atom-economical and sustainable processes. The use of recyclable catalysts would further enhance the green credentials of the synthesis. benthamdirect.comacs.orgingentaconnect.comnih.gov

Solvent Selection and Solvent-Free Conditions: A significant portion of chemical waste is generated from solvent usage. Future synthetic strategies should aim to replace hazardous solvents with greener alternatives such as water, ionic liquids, or supercritical fluids. Moreover, the development of solvent-free reaction conditions, where the reactants themselves act as the reaction medium, is a highly desirable goal. tandfonline.comrsc.orgresearchgate.net

A recent patent describes a one-step synthesis method for 5-bromo-2-chloropyrimidine, a key precursor, which claims to simplify the production process, improve efficiency, and increase the effective utilization of bromine. google.com Such innovations are crucial for the sustainable production of 5-Bromo-2-chloro-4-hydrazinylpyrimidine.

Table 1: Comparison of Green Synthesis Techniques for Pyrimidine Derivatives

| Technique | Advantages | Potential Challenges for 5-Bromo-2-chloro-4-hydrazinylpyrimidine Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields, potential for solvent-free conditions. nih.govpowertechjournal.comeurekaselect.com | Optimization of reaction parameters to avoid decomposition of the thermally sensitive hydrazinyl group. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields, often milder conditions. nih.govdntb.gov.uaresearchgate.net | Scalability of the process for industrial production may be a concern. |

| Catalytic Methods | Increased reaction efficiency, selectivity, and potential for catalyst recycling. benthamdirect.comacs.orgingentaconnect.comnih.gov | Development of a catalyst that is effective for the specific transformations and is easily separable. |

| Solvent-Free Synthesis | Reduced waste, lower environmental impact, simplified work-up procedures. tandfonline.comrsc.orgresearchgate.net | Ensuring sufficient mixing and heat transfer in the absence of a solvent. |

Exploration of Novel Derivatization Pathways

The presence of multiple reactive sites—the hydrazinyl group, the chloro substituent, and the bromo substituent—makes 5-Bromo-2-chloro-4-hydrazinylpyrimidine a highly versatile scaffold for the synthesis of a wide array of novel derivatives. Future research should focus on exploring new reaction pathways to expand the chemical diversity accessible from this starting material.

A primary area of interest is the use of the hydrazinyl moiety as a nucleophile to construct fused heterocyclic systems. The reaction of 4-hydrazinylpyrimidines with various electrophilic reagents can lead to the formation of bicyclic and polycyclic structures with potential biological activities.

Potential Novel Derivatization Pathways:

Synthesis of Pyrazolo[3,4-d]pyrimidines: The condensation of the hydrazinyl group with 1,3-dielectrophiles is a well-established method for the synthesis of pyrazole (B372694) rings. Applying this strategy to 5-Bromo-2-chloro-4-hydrazinylpyrimidine could yield a library of novel 5-bromo-2-chloro-substituted pyrazolo[3,4-d]pyrimidines. These scaffolds are known to exhibit a range of biological activities.

Synthesis of Triazolo[4,3-c]pyrimidines and other Fused Triazoles: Reaction of the hydrazinyl group with one-carbon electrophiles, such as orthoesters or cyanogen (B1215507) bromide, can lead to the formation of fused triazole rings. This would provide access to novel triazolo[4,3-c]pyrimidine derivatives.

Reactions at the Chloro and Bromo Substituents: The chloro and bromo atoms on the pyrimidine ring are susceptible to nucleophilic substitution and cross-coupling reactions. This allows for the introduction of a wide variety of functional groups at these positions. Future research could explore Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to introduce aryl, alkynyl, and amino substituents, respectively.

Multicomponent Reactions: The development of one-pot multicomponent reactions involving 5-Bromo-2-chloro-4-hydrazinylpyrimidine would be a highly efficient strategy for generating molecular complexity in a single step.

Table 2: Potential Reactions for Novel Derivatization

| Reactive Site | Reagent Type | Potential Product Class |

|---|---|---|

| Hydrazinyl Group | 1,3-Dielectrophiles (e.g., β-ketoesters, malononitrile (B47326) derivatives) | Pyrazolo[3,4-d]pyrimidines |

| Hydrazinyl Group | One-carbon electrophiles (e.g., triethyl orthoformate, formic acid) | Triazolo[4,3-c]pyrimidines |

| Chloro/Bromo Substituent | Boronic acids (with Pd catalyst) | Aryl/heteroaryl-substituted pyrimidines |

| Chloro/Bromo Substituent | Terminal alkynes (with Pd/Cu catalyst) | Alkynyl-substituted pyrimidines |

| Chloro/Bromo Substituent | Amines (with Pd or Cu catalyst) | Amino-substituted pyrimidines |

Advancements in Computational Prediction of Reactivity and Properties

Computational chemistry offers powerful tools to predict the reactivity of molecules and the properties of their derivatives, thereby guiding synthetic efforts and accelerating the discovery of new functional compounds. Future research on 5-Bromo-2-chloro-4-hydrazinylpyrimidine will greatly benefit from the application of advanced computational methods.

Key areas for computational investigation include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to understand the electronic structure of 5-Bromo-2-chloro-4-hydrazinylpyrimidine. This includes determining the electron density distribution, molecular orbital energies (HOMO and LUMO), and electrostatic potential. Such studies can provide insights into the relative reactivity of the different positions on the pyrimidine ring and the nucleophilicity of the hydrazinyl group. DFT methods have been successfully used to investigate the properties of other halogenated pyrimidines.

Prediction of Reaction Mechanisms and Regioselectivity: Computational modeling can be used to elucidate the mechanisms of various reactions involving 5-Bromo-2-chloro-4-hydrazinylpyrimidine. For instance, the regioselectivity of electrophilic attack on the pyrimidine ring or the preferred site of nucleophilic substitution can be predicted by calculating the activation energies of different possible reaction pathways.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of derivatives of 5-Bromo-2-chloro-4-hydrazinylpyrimidine are synthesized and tested for a particular biological activity, QSAR models can be developed. These models correlate the structural features of the molecules with their activity, enabling the in silico design of new, more potent analogues. QSAR studies have been widely applied to various classes of pyrimidine derivatives.

In Silico Prediction of Physicochemical and Pharmacokinetic Properties: Computational tools can predict important properties of potential drug candidates, such as solubility, lipophilicity (logP), and absorption, distribution, metabolism, and excretion (ADME) parameters. These predictions can help to prioritize which derivatives of 5-Bromo-2-chloro-4-hydrazinylpyrimidine should be synthesized and evaluated experimentally.

The integration of these computational approaches will undoubtedly play a pivotal role in overcoming synthetic challenges and rationally designing novel derivatives of 5-Bromo-2-chloro-4-hydrazinylpyrimidine with tailored properties for specific applications.

Table 3: Application of Computational Methods

| Computational Method | Application to 5-Bromo-2-chloro-4-hydrazinylpyrimidine | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals, and electrostatic potential. | Understanding of reactivity, prediction of reaction sites. |

| Reaction Mechanism Modeling | Calculation of transition states and activation energies for derivatization reactions. | Prediction of reaction outcomes and regioselectivity. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural descriptors of derivatives with biological activity. | Design of new derivatives with enhanced activity. |

| ADME/Tox Prediction | In silico estimation of pharmacokinetic and toxicity profiles of new derivatives. | Prioritization of compounds for synthesis and experimental testing. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.